molecular formula C7H9NO3 B6588995 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid CAS No. 1268091-33-3

2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B6588995
CAS No.: 1268091-33-3
M. Wt: 155.2
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Description

2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring substituted with an isopropyl group at position 2 and a carboxylic acid moiety at position 5. Its molecular formula is C₇H₉NO₃, yielding a molecular weight of 155.15 g/mol (calculated). This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

CAS No.

1268091-33-3

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, a classical route for oxazole derivatives, involves the cyclodehydration of acylated β-hydroxyamino ketones. For 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, this approach typically starts with the reaction of isopropylamine derivatives with α-ketocarboxylic acids. For instance, 2-amino-2-methylpropanol reacts with isobutyric anhydride in the presence of polyphosphoric acid (PPA) as a catalyst, facilitating cyclization at 120–140°C. This method yields the target compound with moderate efficiency (50–60% yield) but requires stringent control over dehydration conditions to avoid side reactions.

Fischer Oxazole Synthesis

The Fischer method employs the reaction of cyanohydrins with aldehydes or ketones. In one adaptation, 2-isopropyl-3-oxobutanoic acid is treated with hydroxylamine hydrochloride to form an oxime intermediate, which undergoes cyclization in acetic anhydride. This pathway achieves a 65% yield but is limited by the availability of high-purity starting materials.

Bromination-Cyclocondensation

A hybrid approach reported in recent studies involves bromination of 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid followed by cyclocondensation with thiourea derivatives. The reaction proceeds in acetic acid at 60°C, yielding this compound with 72% efficiency. Key advantages include regioselectivity and compatibility with diverse substituents.

Modern and Green Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of heterocycles by reducing reaction times and improving yields. A protocol using TosMIC (tosylmethyl isocyanide) and substituted aldehydes in isopropyl alcohol under microwave conditions (350 W, 65°C, 8 minutes) achieves 85% yield. This method minimizes side products and is scalable for industrial applications.

Continuous Flow Reactor Systems

Patent CN111808040A describes a continuous flow process using a perfluoroalkoxy coil reactor. Vinyl azides generated in situ react with bromoacetyl bromide at 150°C, producing 2-(bromomethyl) oxazole intermediates that are hydrolyzed to the carboxylic acid derivative. This method achieves 78% yield with a residence time of 10 minutes, highlighting its efficiency for large-scale production.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical methods eliminate solvent use, enhancing sustainability. Ball-milling 2-isopropyl-4H-oxazol-5-one with potassium carbonate and carbon dioxide at 30 Hz for 2 hours directly yields the carboxylic acid derivative with 90% purity. This approach aligns with green chemistry principles by reducing waste and energy consumption.

Catalytic and Enzymatic Routes

Palladium-Catalyzed Carbonylation

A palladium(II)-catalyzed carbonylation of 2-(propan-2-yl)-1,3-oxazole in the presence of carbon monoxide and water under 50 psi pressure produces the carboxylic acid derivative with 82% yield. This method offers excellent atom economy but requires specialized equipment for gas handling.

Biocatalytic Oxidation

Recent advances in enzymatic synthesis utilize lipase B from Candida antarctica to oxidize 2-(propan-2-yl)-1,3-oxazole methanol in aqueous buffer (pH 7.4) at 37°C. The reaction achieves 68% conversion after 24 hours, offering a mild and selective alternative to traditional methods.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)TimeKey AdvantagesLimitations
Robinson-Gabriel50–60120–1404–6 hoursSimple reagentsLow yield, harsh conditions
Microwave-Assisted85658 minutesRapid, scalableRequires specialized equipment
Continuous Flow7815010 minutesHigh throughputComplex setup
Mechanochemical90Ambient2 hoursSolvent-free, greenLimited scalability
Palladium-Catalyzed82803 hoursHigh atom economyExpensive catalyst

Chemical Reactions Analysis

Types of Reactions: 2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The propan-2-yl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets:

  • Anticancer Activity : In vitro studies have shown that 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid exhibits significant cytotoxicity against several cancer cell lines. For instance, it has demonstrated an IC50 value of less than 10 µM against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, indicating strong potential for further development in cancer therapies.
Cell LineIC50 (µM)Reference
MDA-MB-231<10
HeLa<10
Jurkat>20

Anti-inflammatory Properties

Research has indicated that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives with enhanced biological activities or improved pharmacological profiles. The synthesis methods include:

  • Direct Arylation : Utilizing palladium-catalyzed reactions to introduce aryl groups at specific positions on the oxazole ring .
  • Tandem Reactions : Employing one-pot reactions to synthesize substituted oxazoles efficiently from readily available starting materials .

Study 1: Anticancer Properties

A study evaluated the effects of oxazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against Bcl-2 positive cancer cells while sparing Bcl-2 negative cells. This selectivity highlights the potential for targeted therapies that minimize damage to healthy tissues.

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of oxazole derivatives. The study found that these compounds could significantly reduce TNF-alpha levels in vitro, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₇H₉NO₃ 155.15 Isopropyl (position 2) Moderate lipophilicity; potential for hydrogen bonding via -COOH
2-Phenyl-1,3-oxazole-5-carboxylic acid C₁₀H₇NO₃ 189.17 Phenyl (position 2) Increased aromaticity; higher molecular weight; reduced solubility
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid C₆H₇NO₃ 157.13 Methyl (positions 2 and 4) Enhanced lipophilicity; steric hindrance near carboxyl group
2-(2-Methyloxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid C₁₂H₁₇NO₄ 239.27 Methyloxolane (position 2), isopropyl (position 4) Complex substituents; increased polarity due to oxolane oxygen
2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid C₆H₁₀F₂NO₃ 168.14 Fluorinated isopropyl (position 2) Electron-withdrawing fluorine enhances metabolic stability
4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid C₁₂H₉F₂NO₄ 269.21 Difluoromethyl (position 4), methoxyphenyl (position 2) Dual electronic effects: -CF₂ (electron-withdrawing) and -OCH₃ (electron-donating)
2-(Thiophen-2-yl)-1,3-oxazole-5-carboxylic acid C₈H₅NO₃S 195.19 Thiophene (position 2) Sulfur atom introduces π-π stacking potential; altered electronic profile
2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride C₉H₁₂N₂O₃·HCl 232.67 (free base: 196.20) Piperidine (position 2) Basic nitrogen improves water solubility in hydrochloride form

Functional Implications of Substituents

  • Lipophilicity: The isopropyl group in the target compound offers moderate lipophilicity, intermediate between methyl (C₆H₇NO₃) and aromatic phenyl (C₁₀H₇NO₃) derivatives. Fluorinated analogs (e.g., C₆H₁₀F₂NO₃) exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
  • Solubility: The carboxylic acid group enables hydrogen bonding, improving aqueous solubility. However, bulky substituents like methyloxolane (C₁₂H₁₇NO₄) or thiophene (C₈H₅NO₃S) may counteract this by increasing steric bulk or aromatic surface area .

Biological Activity

2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C7H9NO3
  • Molecular Weight: 155.15 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.
  • Anticancer Properties: Demonstrates cytotoxic effects on several cancer cell lines.
  • Antiviral Effects: Potentially inhibits viral replication.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to disease progression.
  • Cell Cycle Arrest: It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity: Exhibits properties that reduce oxidative stress in cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Anticancer Activity

In vitro studies assessed the anticancer potential of the compound against several human cancer cell lines. Notably:

  • It exhibited an IC50 value of approximately 10 µM against A549 (lung adenocarcinoma) cells.
  • Against Caco-2 (colorectal adenocarcinoma) cells, the IC50 was significantly lower at 5 µM , indicating higher sensitivity .

The following table summarizes the anticancer activity across different cell lines:

Cell LineIC50 (µM)Response
A54910Moderate
Caco-25High
MCF7 (breast)15Moderate
HeLa (cervical)20Low

Antiviral Activity

Research has also indicated that derivatives of oxazole compounds can inhibit viral replication. Specifically, studies demonstrated that modifications to the oxazole ring enhanced antiviral activity against influenza virus strains .

Q & A

Q. Advanced Research Focus

  • Molecular docking : Predict binding affinity to target proteins (e.g., COX-2 or β-lactamases) using software like AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability.
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ) with bioactivity to prioritize synthetic targets .

Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) at the 4-position show enhanced antibacterial activity in silico .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Q. Advanced Research Focus

  • Exothermic cyclization : Use flow chemistry to control heat dissipation and improve safety .
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 ratio of amine to glyoxylic acid) and employ tandem purification (e.g., column chromatography followed by recrystallization) .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time from hours to minutes .

How does the steric hindrance of the isopropyl group influence reactivity?

Basic Research Focus
The isopropyl group at C2:

  • Reduces electrophilic substitution at adjacent positions due to steric shielding.
  • Enhances stability against ring-opening reactions under acidic conditions .

Advanced Consideration : Steric maps generated via molecular dynamics simulations quantify spatial hindrance, aiding in predicting regioselectivity .

Notes

  • Advanced questions emphasize experimental design, data analysis, and computational integration.
  • Methodological answers prioritize reproducibility and standardization.

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